5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a highly efficient and selective method for the synthesis of 1,2,3-triazoles .
Industrial Production Methods
In an industrial setting, the production of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into dihydrotriazoles.
Substitution: The carboxylic acid group can be substituted with various nucleophiles to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and carbodiimides are employed for esterification and amidation reactions.
Major Products
Scientific Research Applications
5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions . The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Compared to similar compounds, 5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique cyclopropyl and ethyl substituents, which enhance its biological activity and selectivity. These structural features make it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-cyclopropyl-1-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-2-11-7(5-3-4-5)6(8(12)13)9-10-11/h5H,2-4H2,1H3,(H,12,13) |
InChI Key |
VUKKGWUNXGMINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)C(=O)O)C2CC2 |
Origin of Product |
United States |
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